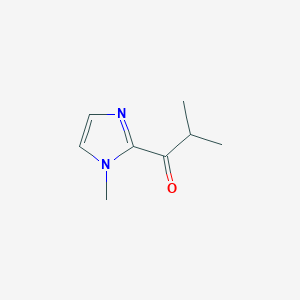![molecular formula C12H13ClN2O2S B1421696 3-[(2-氨基-1,3-噻唑-5-基)甲基]苯甲酸甲酯盐酸盐 CAS No. 1235440-80-8](/img/structure/B1421696.png)
3-[(2-氨基-1,3-噻唑-5-基)甲基]苯甲酸甲酯盐酸盐
描述
“Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride” is a chemical compound with the CAS Number: 1235440-80-8 . It has a molecular weight of 284.77 . The compound is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H12N2O2S.ClH/c1-16-11(15)9-4-2-3-8(5-9)6-10-7-14-12(13)17-10;/h2-5,7H,6H2,1H3,(H2,13,14);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the retrieved papers.科学研究应用
抗氧化剂和抗炎剂
对苯并稠噻唑衍生物(包括与 3-[(2-氨基-1,3-噻唑-5-基)甲基]苯甲酸甲酯盐酸盐相似的结构)的研究表明,在新型抗氧化剂和抗炎剂的开发中具有显着的潜力。Raut 等人 (2020) 关于“POCl3 mediated syntheses, pharmacological evaluation and molecular docking studies of some novel benzofused thiazole derivatives as a potential antioxidant and anti-inflammatory agents”的研究表明,合成的苯并稠噻唑衍生物对活性氧具有明显的抗炎活性和潜在的抗氧化活性。这项研究表明,噻唑衍生物可能是评估新型抗炎剂和抗氧化剂的有希望的模板。
苯并噻唑衍生物在药物化学中的重要性
苯并噻唑衍生物的药物化学是另一个重要的研究领域,展示了噻唑化合物在药物应用中的多功能性。Bhat 和 Belagali (2020) 的一篇题为“Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review”的综合综述突出了苯并噻唑及其衍生物在多种药理活性中的重要性。这项研究表明,基于噻唑的化合物有可能开发具有多种生物活性的新治疗剂。
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes and receptors in the biological systems .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or stop biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether can influence its bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The environmental conditions can affect the solubility, stability, and overall effectiveness of a compound .
生化分析
Biochemical Properties
Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride, have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their function .
Cellular Effects
Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride affects various cell types and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . This compound may also affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives, including this compound, can bind to specific enzymes, inhibiting their activity and disrupting essential biochemical pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolic imbalances . Additionally, it may affect the synthesis and degradation of other biomolecules, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function . For instance, the compound may accumulate in specific organelles, such as mitochondria or the nucleus, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic pathways . Alternatively, it may be directed to the nucleus, where it can modulate gene expression and cell signaling pathways .
属性
IUPAC Name |
methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.ClH/c1-16-11(15)9-4-2-3-8(5-9)6-10-7-14-12(13)17-10;/h2-5,7H,6H2,1H3,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNSYZKCYAQTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC2=CN=C(S2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421613.png)
![4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421615.png)

![[1-(difluoromethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1421618.png)



![[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B1421623.png)

![2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B1421626.png)
![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrochloride](/img/structure/B1421629.png)



